molecular formula C80H102F3N7O37 B12403854 |A-Glucuronide-dPBD-PEG5-NH2 (TFA)

|A-Glucuronide-dPBD-PEG5-NH2 (TFA)

Cat. No.: B12403854
M. Wt: 1810.7 g/mol
InChI Key: JYLFUHOIJHONJR-ABHUQNIYSA-N
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Description

A-Glucuronide-dPBD-PEG5-NH2 (TFA) is a compound that consists of a β-glucuronide-linked pyrrolobenzodiazepine dimer. This compound is used in the synthesis of antibody-drug conjugates (ADCs), specifically cIRCR201-dPBD. The β-glucuronide linkage serves as a cleavable linker, which allows the compound to bind to prenylated antibodies. This compound is known for its ability to induce apoptosis and arrest the cell cycle, making it a valuable tool in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-Glucuronide-dPBD-PEG5-NH2 (TFA) involves the conjugation of β-glucuronide with pyrrolobenzodiazepine to form a dimer. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the β-glucuronide linkage. The process may also involve purification steps such as chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of A-Glucuronide-dPBD-PEG5-NH2 (TFA) would involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process would include stringent quality control measures to ensure the purity and efficacy of the final product. Industrial production may also involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

A-Glucuronide-dPBD-PEG5-NH2 (TFA) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include the active pyrrolobenzodiazepine dimer and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

A-Glucuronide-dPBD-PEG5-NH2 (TFA) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of A-Glucuronide-dPBD-PEG5-NH2 (TFA) involves the cleavage of the β-glucuronide linkage, releasing the active pyrrolobenzodiazepine dimer. This dimer can then bind to DNA, causing DNA cross-linking and ultimately leading to apoptosis. The compound targets specific molecular pathways involved in cell cycle regulation, making it effective in inducing cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    β-Glucuronide-dPBD-PEG5-NH2: Similar in structure but without the trifluoroacetic acid (TFA) component.

    Pyrrolobenzodiazepine Dimers: Other dimers with different linkers or functional groups.

    Antibody-Drug Conjugates: Various ADCs that use different linkers and payloads

Uniqueness

A-Glucuronide-dPBD-PEG5-NH2 (TFA) is unique due to its β-glucuronide linkage, which provides a cleavable linker for the synthesis of ADCs. This feature allows for targeted delivery of the active compound, reducing side effects and increasing efficacy in cancer treatment .

Properties

Molecular Formula

C80H102F3N7O37

Molecular Weight

1810.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[[(6aS)-3-[5-[[(6aS)-5-[[3-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-4-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methoxycarbonyl]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl]oxymethyl]-2-(2-methoxyethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C78H101N7O35.C2HF3O2/c1-41-29-51-71(96)84(77(102)114-39-43-9-11-53(47(31-43)67(92)80-13-17-104-3)117-75-63(90)59(86)61(88)65(119-75)73(98)99)49-35-57(55(105-4)33-45(49)69(94)82(51)37-41)112-15-7-6-8-16-113-58-36-50-46(34-56(58)106-5)70(95)83-38-42(2)30-52(83)72(97)85(50)78(103)115-40-44-10-12-54(118-76-64(91)60(87)62(89)66(120-76)74(100)101)48(32-44)68(93)81-14-18-107-19-20-108-21-22-109-23-24-110-25-26-111-27-28-116-79;3-2(4,5)1(6)7/h9-12,31-36,51-52,59-66,71-72,75-76,86-91,96-97H,1-2,6-8,13-30,37-40,79H2,3-5H3,(H,80,92)(H,81,93)(H,98,99)(H,100,101);(H,6,7)/t51-,52-,59-,60-,61-,62-,63+,64+,65-,66-,71?,72?,75+,76+;/m0./s1

InChI Key

JYLFUHOIJHONJR-ABHUQNIYSA-N

Isomeric SMILES

COCCNC(=O)C1=C(C=CC(=C1)COC(=O)N2C([C@@H]3CC(=C)CN3C(=O)C4=CC(=C(C=C42)OCCCCCOC5=C(C=C6C(=C5)N(C([C@@H]7CC(=C)CN7C6=O)O)C(=O)OCC8=CC(=C(C=C8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)O)C(=O)NCCOCCOCCOCCOCCOCCON)OC)OC)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

COCCNC(=O)C1=C(C=CC(=C1)COC(=O)N2C(C3CC(=C)CN3C(=O)C4=CC(=C(C=C42)OCCCCCOC5=C(C=C6C(=C5)N(C(C7CC(=C)CN7C6=O)O)C(=O)OCC8=CC(=C(C=C8)OC9C(C(C(C(O9)C(=O)O)O)O)O)C(=O)NCCOCCOCCOCCOCCOCCON)OC)OC)O)OC1C(C(C(C(O1)C(=O)O)O)O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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